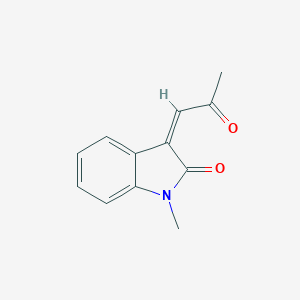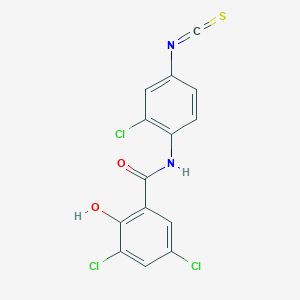
Supercinnamaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Supercinnamaldehyde is an activator of the transient receptor potential ankyrin 1 (TRPA1) channel (EC50 = 0.8 µM) and an analog of cinnamaldehyde. TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain.
Aplicaciones Científicas De Investigación
Activación del receptor TRPA1
El Supercinnamaldehído es conocido por ser un activador del receptor potencial transitorio ankirina 1 (TRPA1). Este receptor se expresa en las neuronas sensoriales y juega un papel en la detección de estímulos ambientales como los cambios de temperatura y el dolor. La capacidad del this compound para activar este receptor a una concentración efectiva (EC50) de 0,8 µM lo convierte en un compuesto valioso para la investigación en la percepción del dolor y la neurobiología .
Aplicaciones biomédicas de los polímeros conjugados con cinamaldehído
Si bien no está directamente relacionado con el this compound, su análogo cinamaldehído se ha utilizado para crear polímeros con un potencial significativo en el campo biomédico. La capacidad de respuesta ambiental de estos polímeros los hace adecuados para diversas aplicaciones, incluidos los sistemas de administración de fármacos, la ingeniería de tejidos y las superficies sensibles para dispositivos biomédicos .
Mecanismo De Acción
Target of Action
Supercinnamaldehyde is a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a nociceptor expressed on sensory neurons and is activated by hot and cold temperatures, mechanical stimuli, and pain .
Mode of Action
Supercinnamaldehyde activates TRPA1 ion channels through covalent modification of cysteines . This covalent modification of reactive cysteines within TRPA1 can cause channel activation, rapidly signaling potential tissue damage through the pain pathway . In addition, it has been reported to interact with the cell membrane, resulting in an increase in cell permeability .
Biochemical Pathways
It is known that it can inhibit nf-κb signaling, induce cytoprotective responses, and suppress inflammatory responses through nrf2 induction .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Supercinnamaldehyde exhibits anticancer and antimicrobial activities . It has been used in the study of bacterial infections . It also exhibits strong antibacterial activities against both Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus .
Action Environment
The action of supercinnamaldehyde can be influenced by environmental factors. For instance, it has been shown that cinnamaldehyde impregnation into porous non-woven polypropylene cloth, polytetrafluoroethylene membrane, and knitted cotton cloth gives rise to high levels of antibacterial activity . No loss in antibacterial efficacy is observed for non-woven polypropylene cloth impregnated with cinnamaldehyde over 17 recycle tests .
Análisis Bioquímico
Biochemical Properties
Supercinnamaldehyde interacts with the transient receptor potential ankyrin 1 (TRPA1) channel, a nociceptor expressed on sensory neurons . This interaction is crucial in TRPA1-mediated cell signaling studies . The compound covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues .
Cellular Effects
Supercinnamaldehyde has been shown to have significant effects on various types of cells and cellular processes. It plays a role in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling . It also exhibits antibacterial activities and influences cell function by modulating cell signaling pathways .
Molecular Mechanism
At the molecular level, supercinnamaldehyde exerts its effects through its interaction with the TRPA1 channel . It covalently binds to and activates the TRPA1 receptor by modifying its cysteine residues . This interaction leads to changes in gene expression and enzyme activation, contributing to its various effects.
Temporal Effects in Laboratory Settings
The effects of supercinnamaldehyde can change over time in laboratory settings. While specific studies on supercinnamaldehyde’s stability and degradation are limited, it’s known that the compound can be used in transient receptor potential ankyrin 1 (TRPA1)-mediated cell signaling studies .
Dosage Effects in Animal Models
While specific studies on the dosage effects of supercinnamaldehyde in animal models are limited, it’s known that the compound has been used in various studies, particularly in cell signaling studies .
Propiedades
Número CAS |
70351-51-8 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(3E)-1-methyl-3-(2-oxopropylidene)indol-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8(14)7-10-9-5-3-4-6-11(9)13(2)12(10)15/h3-7H,1-2H3/b10-7+ |
Clave InChI |
CZKBLHCEDVWPRN-JXMROGBWSA-N |
SMILES |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
SMILES isomérico |
CC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)C |
SMILES canónico |
CC(=O)C=C1C2=CC=CC=C2N(C1=O)C |
Pictogramas |
Irritant |
Sinónimos |
3-phenylprop-2-enaldehyde beta-phenylacrolein cinnamaldehyde cinnamic aldehyde cinnamic aldehyde, (E)-isomer supercinnamaldehyde trans-3-phenylprop-2-enaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of supercinnamaldehydes relate to their activity? Have any specific structural modifications been explored?
A2: Supercinnamaldehydes are derived from trans-cinnamaldehyde and are characterized by an α,β-unsaturated carbonyl moiety [, ]. Studies have investigated the impact of N-substitutions on the indolin-2-one core of SCA analogs []. Notably, compounds with N-butyl (compound 4) and N-benzyl (compound 5) substituents demonstrated potent cytotoxicity against human colorectal and breast cancer cell lines []. These N-substituted analogs also exhibited strong inhibitory activity against thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance []. This inhibition is likely due to the electrophilic nature of the α,β-unsaturated carbonyl moiety, which can react with the selenocysteine residue in the TrxR active site []. These findings highlight the importance of the α,β-unsaturated carbonyl moiety and the potential of N-substitutions for modulating the activity and specificity of SCA analogs.
Q2: What evidence supports the in vitro efficacy of supercinnamaldehydes against cancer cells?
A3: Several studies highlight the promising in vitro activity of SCA analogs. Researchers have demonstrated that these compounds can induce the expression of Nrf2 and phase 2 enzymes in various cell types, including human embryonic kidney cells (HEK293), mouse embryonic fibroblasts (MEFs), and macrophage-like cells (RAW264.7) [, ]. Notably, this induction was significantly reduced in Keap1-knockout MEFs, confirming the role of Keap1/Nrf2/ARE pathway in their mechanism of action []. Furthermore, specific SCA analogs like compounds 4 and 5 exhibited potent cytotoxicity against human colorectal and breast cancer cell lines []. These compounds were also shown to inhibit TrxR, leading to increased oxidative stress, activation of apoptotic signaling pathways (ASK1, p38, JNK), and ultimately, cell death with apoptotic features []. These findings provide compelling evidence for the in vitro efficacy of SCA analogs in suppressing cancer cell growth and survival.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)










![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)

